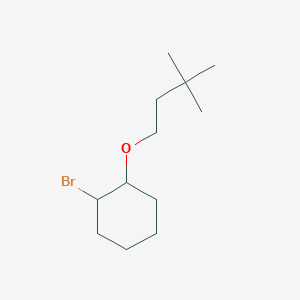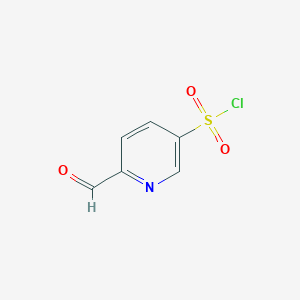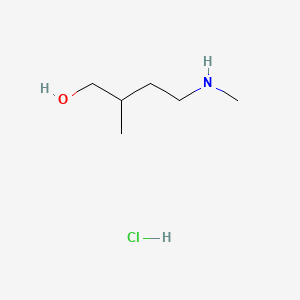![molecular formula C14H19N5O2 B13480840 (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyridine core, which is known for its biological activity and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the formamido group: This step often involves formylation reactions under controlled conditions.
N-methylation: This step is usually carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the formamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide involves its interaction with specific molecular targets. The pyrazolopyridine core is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)butanamide: Similar structure but with a butanamide group instead of pentanamide.
(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)hexanamide: Similar structure but with a hexanamide group instead of pentanamide.
Uniqueness
The uniqueness of (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide lies in its specific structural features, which may confer distinct biological activity and chemical reactivity compared to similar compounds
Propiedades
Fórmula molecular |
C14H19N5O2 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
3-methyl-N-[(2R)-1-(methylamino)-1-oxopentan-2-yl]-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C14H19N5O2/c1-4-5-11(14(21)15-3)17-13(20)9-6-10-8(2)18-19-12(10)16-7-9/h6-7,11H,4-5H2,1-3H3,(H,15,21)(H,17,20)(H,16,18,19)/t11-/m1/s1 |
Clave InChI |
YJTVOHLBQMKWAX-LLVKDONJSA-N |
SMILES isomérico |
CCC[C@H](C(=O)NC)NC(=O)C1=CC2=C(NN=C2N=C1)C |
SMILES canónico |
CCCC(C(=O)NC)NC(=O)C1=CC2=C(NN=C2N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)






![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
